molecular formula C11H16N2O B5986124 N'-(4-methylphenyl)butanehydrazide

N'-(4-methylphenyl)butanehydrazide

Cat. No.: B5986124
M. Wt: 192.26 g/mol
InChI Key: BJVVPBGKEDVVCE-UHFFFAOYSA-N
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Description

N'-(4-methylphenyl)butanehydrazide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of hydrazide-hydrazone derivatives, which are recognized as privileged structures in drug discovery due to their diverse biological activities . These compounds are frequently investigated for their potential as antimicrobial agents , and they also show promise in other therapeutic areas, such as the development of inhibitors for enzymes like monoamine oxidase (MAO) and β-secretase (BACE-1), which are relevant in neurological disease research . The mechanism of action for hydrazide derivatives often involves targeted interactions with enzyme active sites, as demonstrated by molecular docking studies . Researchers value this compound as a versatile synthetic intermediate or precursor for synthesizing more complex heterocyclic systems, including pyrrole and chloroquinoxaline derivatives, which can be screened for various pharmacological properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(4-methylphenyl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-4-11(14)13-12-10-7-5-9(2)6-8-10/h5-8,12H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVPBGKEDVVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylphenyl)butanehydrazide typically involves the reaction of 4-methylphenylhydrazine with butanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for N’-(4-methylphenyl)butanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylphenyl)butanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

N’-(4-methylphenyl)butanehydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)butanehydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Butanehydrazides

describes several butanehydrazide derivatives with varying substituents, providing insights into structure-activity relationships:

Compound Molecular Formula Yield (%) Melting Point (°C) Key Substituent Biological Activity
3-[(2-Hydroxyphenyl)amino]-N'-[4-methoxybenzylidene]butanehydrazide (5e) C18H20N3O2 23 163–164 4-Methoxybenzylidene Antimicrobial
N'-[Furan-2-ylmethylene]-3-[(2-hydroxyphenyl)amino]butanehydrazide (5f) C15H17N3O2 19 175–176 Furan-2-ylmethylene Antimicrobial
N'-[Thiophen-2-ylmethylene]-3-[(2-hydroxyphenyl)amino]butanehydrazide (5g) C15H17N3OS 23 95–96 Thiophen-2-ylmethylene Antimicrobial

Key Observations :

  • Substituent Effects : Methoxybenzylidene (5e) and heterocyclic groups (5f, 5g) influence melting points and yields. For example, thiophene-substituted 5g has a significantly lower melting point (95–96°C), likely due to reduced crystallinity compared to aromatic substituents .
  • The presence of electron-donating groups (e.g., methoxy) may enhance interactions with microbial targets .

Benzohydrazides vs. Butanehydrazides

and describe benzohydrazide derivatives with inhibitory activity against monoamine oxidases (MAO) and β-secretase:

Compound (from ) Molecular Formula Yield (%) Melting Point (°C) Key Substituent Activity
H18 (Benzohydrazide) C34H28N4O2 70.12 240–242 Naphthalen-2-yl, o-tolyl MAO/β-secretase inhibition
H20 (Benzohydrazide) C35H30N4O2 73.91 241–243 Naphthalen-2-yl, p-tolyl MAO/β-secretase inhibition

Comparison with Butanehydrazides :

  • Chain Length : Benzohydrazides (aromatic backbone) vs. butanehydrazides (aliphatic backbone) exhibit distinct bioactivities. While benzohydrazides target neurological enzymes (MAO, β-secretase) , butanehydrazides in show potent analgesia, suggesting divergent mechanistic pathways .
  • Synthetic Yields : Butanehydrazides (e.g., 5e: 23% yield) generally have lower yields compared to benzohydrazides (e.g., H19: 82.68% yield), possibly due to steric challenges in aliphatic hydrazide synthesis .

Adamantylcarbohydrazides

reports N′-heteroarylidene-1-adamantylcarbohydrazides with broad-spectrum antimicrobial activity. For example, compounds 4 and 5 (adamantane derivatives) showed potent activity against Gram-positive bacteria and Candida albicans .

Contrast with Butanehydrazides :

  • Butanehydrazides, with flexible chains, may better penetrate tissues, as seen in their systemic analgesic effects .

Sulfonyl and Piperidine Derivatives

describes a sulfonyl-piperidine carbohydrazide (4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide) with a molecular weight of 473.31. Such bulky substituents likely improve metabolic stability but may limit bioavailability compared to simpler butanehydrazides .

Critical Analysis of Pharmacological Profiles

  • Analgesic Activity : N'-(1-phenylethylidene)butanehydrazide () outperformed ASA, highlighting the role of the phenylethylidene group in enhancing potency .
  • Antimicrobial Activity : Butanehydrazides with hydroxylphenyl or heterocyclic substituents () showed moderate activity, whereas adamantyl derivatives () were more potent, suggesting that bulky groups enhance antimicrobial efficacy .

Biological Activity

N'-(4-methylphenyl)butanehydrazide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 4-methylphenyl hydrazine with butanoyl chloride or butanoic acid derivatives. The reaction can be summarized as follows:

4 Methylphenyl hydrazine+Butanoyl chlorideN 4 methylphenyl butanehydrazide+HCl\text{4 Methylphenyl hydrazine}+\text{Butanoyl chloride}\rightarrow \text{N 4 methylphenyl butanehydrazide}+HCl

This reaction is usually carried out under controlled conditions to ensure high yield and purity of the final product.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of hydrazides, including this compound, possess significant antimicrobial properties against various bacterial strains. For instance, compounds in this class have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, with varying degrees of success.
  • Antitumor Activity : Research indicates that hydrazone derivatives can inhibit tumor cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.
  • Enzyme Inhibition : this compound has been studied for its inhibitory effects on specific enzymes, such as urease. The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, which is crucial for determining the efficacy of the compound in therapeutic applications.

Data Table: Biological Activities and IC50 Values

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15.2
AntibacterialEscherichia coli20.5
Urease InhibitionUrease21.14
Antitumor ActivityVarious Cancer Cell Lines30.0

Case Studies

  • Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. The results indicated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Antitumor Research : In another study focusing on the antitumor properties, this compound was tested against several cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis, highlighting its potential application in cancer treatment.
  • Enzyme Inhibition : Research on enzyme inhibition revealed that this compound effectively inhibited urease activity with an IC50 value comparable to standard inhibitors. This suggests its potential use in treating conditions related to excessive urease activity, such as certain types of kidney stones.

Q & A

Q. What are the standard synthetic routes for N'-(4-methylphenyl)butanehydrazide, and how are reaction conditions optimized?

The synthesis typically involves condensation of butanehydrazide with a substituted benzaldehyde derivative (e.g., 4-methylbenzaldehyde) under reflux conditions. Solvents like ethanol or dichloromethane are commonly used, with MgSO₄ as a drying agent to drive the reaction to completion. Yields are optimized by controlling temperature, stoichiometry, and reaction time. For example, refluxing overnight in dichloromethane with MgSO₄ achieved 84% yield for a structurally analogous hydrazide . Characterization is performed via NMR, IR, and mass spectrometry to confirm purity and structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : Identifies proton environments (e.g., hydrazide NH peaks at δ 9–11 ppm) and confirms substitution patterns on the phenyl ring.
  • IR spectroscopy : Detects characteristic C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns. These methods are cross-validated with elemental analysis to ensure structural integrity .

Q. How does the hydrazide functional group influence the compound's reactivity?

The hydrazide moiety enables Schiff base formation via condensation with carbonyl compounds. For example, reactions with aldehydes or ketones yield hydrazones, which are stabilized by conjugation. pH and temperature are critical for selectivity; acidic conditions favor protonation of the hydrazide nitrogen, enhancing electrophilic attack .

Advanced Research Questions

Q. What advanced structural elucidation methods resolve ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELX software (e.g., SHELXL for refinement) is used to analyze bond lengths, angles, and hydrogen-bonding networks. In a study of a similar hydrazide, SCXRD revealed a distorted square planar geometry in copper(II) complexes, with Cu–N bonds at 1.95–1.98 Å . Computational methods like DFT further validate experimental data by modeling electronic structures .

Q. How can synthetic protocols be optimized for high-throughput applications?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates.
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate condensation reactions.
  • Automation : Flow chemistry systems improve reproducibility for multi-step syntheses. Evidence from analogous compounds shows that recrystallization from ethanol increases purity to >95% .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition results may arise from assay conditions (e.g., bacterial strain variability, concentration gradients). Statistical meta-analysis and dose-response curve standardization (e.g., IC₅₀ calculations) are recommended. For hydrazide derivatives, comparative studies using isogenic microbial strains can isolate structure-activity relationships .

Q. How do computational models predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins. For example, hydrazide derivatives showed high affinity for bacterial dihydrofolate reductase (binding energy: −9.2 kcal/mol) in silico, correlating with experimental MIC values of 2–8 µg/mL . MD simulations further assess stability of ligand-protein complexes over 100 ns trajectories.

Methodological Tables

Table 1. Key Synthetic Parameters for Hydrazide Derivatives

ConditionOptimal RangeImpact on Yield/PurityReference
Reaction Time8–12 hrs (reflux)Yield ↑ by 15–20%
SolventEthanol vs. DCMPurity ↑ with ethanol
CatalystMgSO₄ (anhydrous)Reaction completion ↑

Table 2. Spectroscopic Benchmarks for this compound

TechniqueKey SignalsStructural InsightReference
¹H NMRδ 2.35 (CH₃, phenyl), δ 9.8 (NH)Confirms substituents
IR1650 cm⁻¹ (C=O)Validates hydrazide core

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